Spiradine F is classified as a piperidine derivative, which is a common structure in many pharmaceuticals due to its ability to interact with biological targets. The compound is synthesized through various chemical pathways, often involving fluorination or other modifications to enhance its efficacy as a ligand for specific receptors in biological systems.
The synthesis of Spiradine F typically involves multi-step organic reactions. A common approach includes the use of spirocyclic piperidine derivatives as starting materials, which are then subjected to various chemical transformations such as fluorination or alkylation.
The synthetic pathway can be complex and may require optimization to improve yields and selectivity. For instance, the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of the compound, making it more suitable for biological applications.
Spiradine F undergoes various chemical reactions that are essential for its functionality:
The reaction conditions must be carefully controlled to avoid side reactions that could lead to undesired products. For example, maintaining an inert atmosphere during reactions involving sensitive intermediates is critical.
The mechanism of action for Spiradine F primarily involves its interaction with sigma receptors in the central nervous system. Upon binding, Spiradine F modulates neurotransmitter release, which can influence various physiological processes such as mood regulation and pain perception.
Thermal analysis methods such as Differential Scanning Calorimetry can be employed to assess thermal stability, while spectroscopic methods provide insights into molecular interactions.
Spiradine F has several potential applications in scientific research and medicine:
Spiradine F (Synonyms: O-Acetylspiradine G, Spiradine G acetate; CAS No. 21040-64-2) is a complex diterpenoid alkaloid characterized by a pentacyclic atisine-type skeleton. Its structure features seven chiral centers, conferring significant stereochemical complexity. The core framework includes an oxazolidine ring fused to a bridged decahydroquinoline system, with an acetyl group esterified at the C-20 position (confirmed via X-ray crystallography in related analogues) [3] [7]. The stereochemistry is designated as (1S,2R,5S,7R,8R,12R,13S,20S,21R) based on spectroscopic and crystallographic analyses of Spiraea alkaloids [6] [8]. Key structural motifs include:
Table 1: Stereochemical Assignments of Spiradine F
Chiral Center | Configuration | Structural Role |
---|---|---|
C-1 | S | Quinolizidine ring junction |
C-2 | R | Bridged carbon |
C-5 | S | Oxazolidine fusion point |
C-20 | S | Acetylation site |
C-21 | R | Ethylene oxide linkage |
The rigid, polycyclic architecture constrains conformational flexibility, influencing its biological interactions [3] [8].
Spiradine F has the molecular formula C₂₄H₃₃NO₄ and a molecular weight of 399.52 g/mol. Its logP value of 3.48 (predicted) indicates moderate lipophilicity, consistent with diterpenoid alkaloids [5] [6]. Key properties include:
Table 2: Physicochemical Profile of Spiradine F
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₃₃NO₄ | High-resolution MS |
Exact Mass | 399.52 g/mol | Calculated |
Topological Polar Surface Area | 48 Ų | Computational prediction |
Hydrogen Bond Acceptors | 5 | SMILES analysis |
Hydrogen Bond Donors | 0 | SMILES analysis |
Rotatable Bonds | 1 | Molecular dynamics simulation |
Spiradine F belongs to the C₂₀-diterpene alkaloid subclass, specifically categorized under the atisine-type group. These alkaloids are biosynthetically derived from geranylgeranyl pyrophosphate and feature a perhydrophenanthrene core fused with an azacyclic ring [3]. Key classifying features include:
Approximately 85% of alkaloids in Spiraea japonica are atisine-type, with Spiradine F constituting ~12% of the alkaloidal fraction [7].
Twelve semisynthetic derivatives of Spiradine F and spiramine C have been evaluated for structure-activity relationships (SAR). Modifications primarily target C-15, C-20, and the oxazolidine nitrogen [3]:
Key SAR Findings:
Table 3: Bioactivity of Select Spiradine F Derivatives
Derivative | Structural Modification | PAF IC₅₀ (μM) | Selectivity Profile |
---|---|---|---|
Spiradine F (parent) | C-20 acetate, C-15 OH acetylated | 28.3 ± 2.1 | Selective for PAF |
Spiradine G | C-20 deacetylated | >100 | Inactive |
15-Deoxyspiradine F | C-15 deoxygenated | >100 | Inactive |
N-Methylspiradine F | Oxazolidine N-methylation | 65.4 ± 4.7 | Reduced PAF inhibition |
Spiramine C1 | C-15 ketone, no oxazolidine | 30.5 ± 2.7 | Non-selective (inhibits AA/ADP) |
Spiradine F derivatives demonstrate exceptional selectivity for PAF-induced platelet aggregation, unlike spiramine C1, which non-specifically inhibits arachidonic acid (AA), ADP, and PAF pathways [3]. This positions Spiradine F as a template for developing targeted antiplatelet agents.
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: